

Benchmarking 5-Hydroxymethyltubercidin: A Comparative Analysis of Tubercidin Derivatives

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Compound of Interest

Compound Name: 5-Hydroxymethyltubercidin

Cat. No.: B1199410

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In the landscape of nucleoside analogues, **5-Hydroxymethyltubercidin** (HMTU) has emerged as a compound of significant interest, demonstrating potent antiviral properties. This guide provides a comprehensive comparison of HMTU against its parent compound, tubercidin, and other tubercidin derivatives. The analysis is based on available experimental data, focusing on antiviral, antibacterial, and cytotoxic activities to offer researchers, scientists, and drug development professionals a clear perspective on its therapeutic potential.

Quantitative Performance Analysis

The biological activity of **5-Hydroxymethyltubercidin** and its derivatives varies significantly based on the specific substitutions on the pyrrolo[2,3-d]pyrimidine core. The following tables summarize the available quantitative data to facilitate a direct comparison of their efficacy and safety profiles.

Antiviral Activity against Human Coronaviruses

A key area of investigation for HMTU has been its efficacy against coronaviruses. The following data, derived from studies on human coronavirus strains HCoV-OC43 and HCoV-229E, highlights the superior performance of HMTU compared to other tubercidin derivatives.

Compound	EC ₅₀ (μM) vs HCoV- OC43	EC ₅₀ (μM) vs HCoV- 229E	CC ₅₀ (μM) in MRC-5 cells	Selectivity Index (SI) (OC43)	Selectivity Index (SI) (229E)
5-Hydroxymethyltubercidin (HMTU)	0.038	0.053	>50	>1316	>943
Tubercidin	0.05	0.05	>5	>100	>100
5-Fluorotubercidin	0.04	0.04	>5	>125	>125
5-Chlorotubercidin	0.08	0.08	>5	>62.5	>62.5
5-Bromotubercidin	0.07	0.07	>5	>71.4	>71.4
5-Iodotubercidin	0.09	0.09	>5	>55.6	>55.6
5-Methyltubercidin	0.12	0.12	>5	>41.7	>41.7
5-Aminotubercidin	>5	>5	>5	-	-
5-Cyanotubercidin	0.06	0.06	>5	>83.3	>83.3

EC₅₀ (Half-maximal effective concentration) represents the concentration of a drug that is required for 50% inhibition in vitro. A lower EC₅₀ indicates higher antiviral potency. CC₅₀ (Half-

maximal cytotoxic concentration) is the concentration of a substance that causes the death of 50% of viable cells. A higher CC_{50} indicates lower cytotoxicity. Selectivity Index (SI) is the ratio of CC_{50} to EC_{50} . A higher SI indicates a more favorable safety profile.

The data clearly indicates that **5-Hydroxymethyltubercidin** possesses potent antiviral activity against both tested human coronavirus strains, with a significantly higher selectivity index compared to other derivatives, suggesting a superior safety profile.

Antibacterial Activity against Mycobacterium tuberculosis

While HMTU's antibacterial profile is less characterized, the parent compound, tubercidin, has demonstrated notable activity against various strains of Mycobacterium tuberculosis. This provides a baseline for the potential antibacterial applications of its derivatives.

M. tuberculosis Strain	MIC ($\mu\text{g/mL}$) of Tubercidin
H37Rv (drug-sensitive)	0.25 - 1.0
Multidrug-resistant (MDR)	0.5 - 2.0
Extensively drug-resistant (XDR)	0.5 - 2.0

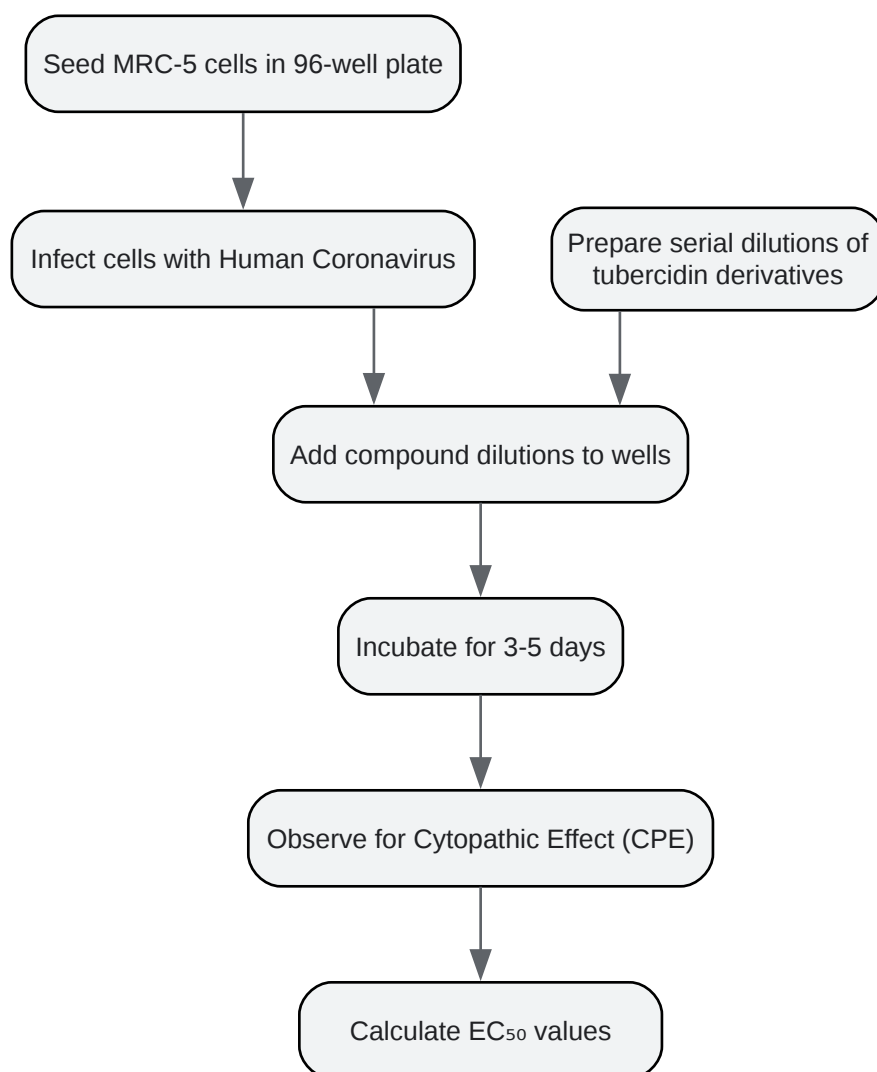
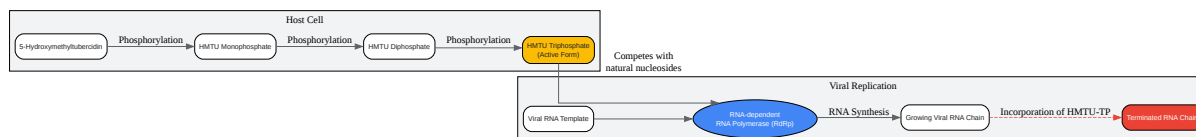
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

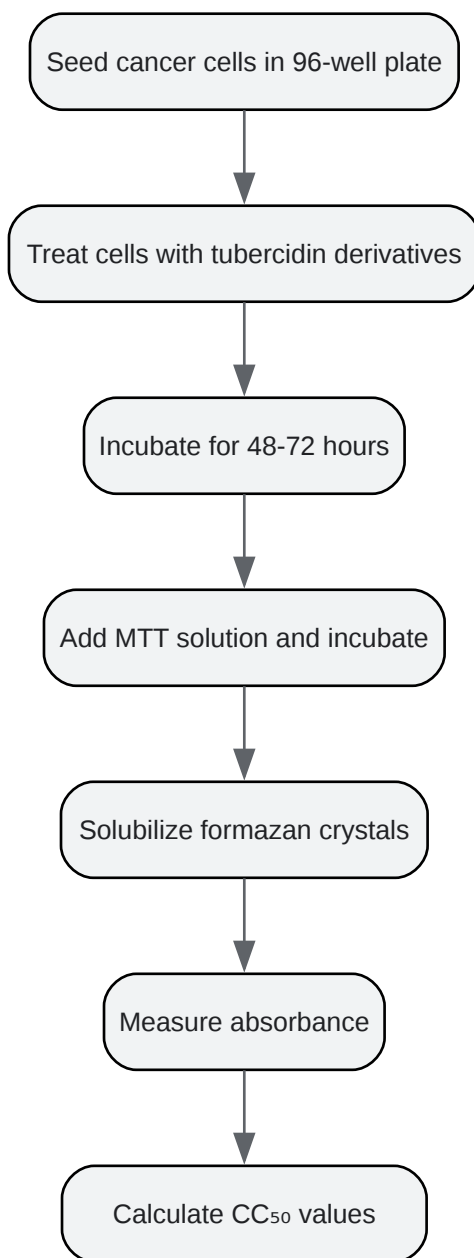
Further research is required to establish a direct comparative dataset for the antibacterial activity of **5-Hydroxymethyltubercidin** against other tubercidin derivatives.

Mechanism of Action: A Focus on Viral RNA Polymerase

5-Hydroxymethyltubercidin, like other tubercidin derivatives, functions as a nucleoside analogue. Its primary mechanism of antiviral action is the inhibition of the viral RNA-dependent RNA polymerase (RdRp).^{[1][2][3][4]} After entering the host cell, HMTU is phosphorylated to its active triphosphate form. This active metabolite then competes with the natural nucleoside triphosphates for incorporation into the nascent viral RNA chain by the RdRp. The incorporation

of HMTU-triphosphate leads to premature termination of the RNA chain, thereby halting viral replication.





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